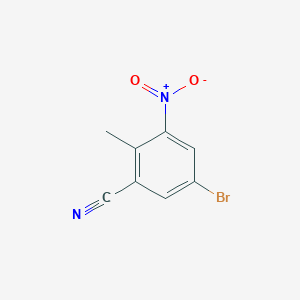

5-Bromo-2-methyl-3-nitrobenzonitrile

Descripción

5-Bromo-2-methyl-3-nitrobenzonitrile (CAS: 898746-87-7) is a halogenated aromatic nitrile derivative with the molecular formula C₉H₆BrN₂O₂ (molecular weight: 253.06 g/mol). It features a bromine substituent at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position of the benzonitrile scaffold.

The nitro and bromo groups confer electrophilic reactivity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitrile group offers versatility in further functionalization. Its crystalline structure and intermolecular interactions (e.g., dipole-dipole, van der Waals) remain underexplored, but analogs like 5-bromo-2-hydroxybenzonitrile exhibit hydrogen-bonded networks (O–H⋯N interactions) that influence solubility and melting behavior .

Propiedades

IUPAC Name |

5-bromo-2-methyl-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c1-5-6(4-10)2-7(9)3-8(5)11(12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBONHUOGXRYXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646570 | |

| Record name | 5-Bromo-2-methyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898746-87-7 | |

| Record name | 5-Bromo-2-methyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Bromo-2-methyl-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 2-methyl-3-nitrobenzonitrile. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Another method involves the nitration of 5-bromo-2-methylbenzonitrile. This reaction uses a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of 5-Bromo-2-methyl-3-nitrobenzonitrile typically follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-methyl-3-nitrobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Products include 5-amino-2-methyl-3-nitrobenzonitrile or 5-thio-2-methyl-3-nitrobenzonitrile.

Reduction: Products include 5-bromo-2-methyl-3-aminobenzonitrile.

Oxidation: Products include 5-bromo-2-methyl-3-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

5-Bromo-2-methyl-3-nitrobenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is used in the development of potential drug candidates, particularly as a building block for molecules with biological activity.

Material Science: It is used in the synthesis of advanced materials, including polymers and dyes.

Chemical Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving nitrile-containing compounds.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-methyl-3-nitrobenzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the bromine atom can participate in halogen bonding interactions.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table compares key properties of 5-bromo-2-methyl-3-nitrobenzonitrile with its analogs:

Key Differences and Implications

Reactivity :

- The nitrile group in 5-bromo-2-methyl-3-nitrobenzonitrile enhances electrophilicity compared to ester (methyl benzoate) or carboxylic acid analogs, making it reactive toward nucleophiles (e.g., Grignard reagents) .

- The nitro group at the 3-position deactivates the aromatic ring, directing further substitution to specific positions. In contrast, hydroxy-substituted analogs (e.g., 5-bromo-2-hydroxybenzonitrile) exhibit hydrogen bonding, increasing melting points and aqueous solubility .

Thermal and Physical Properties :

- The methyl ester derivative (methyl 5-bromo-2-methyl-3-nitrobenzoate) has a higher molecular weight (274.07 vs. 253.06 g/mol) and likely superior thermal stability due to reduced polarity .

- Carboxylic acid derivatives (e.g., 5-bromo-2-methyl-3-nitrobenzoic acid) display higher solubility in polar solvents compared to the nitrile .

Applications :

- Hydroxy-substituted analogs (e.g., 5-bromo-2-hydroxybenzonitrile) are prioritized in drug discovery for their hydrogen-bonding capacity, which improves target binding in antiretroviral and anticancer agents .

- The discontinued status of 5-bromo-2-methyl-3-nitrobenzonitrile may stem from synthesis challenges or the preference for more stable derivatives like methyl esters or acids .

Actividad Biológica

5-Bromo-2-methyl-3-nitrobenzonitrile is an organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

5-Bromo-2-methyl-3-nitrobenzonitrile is characterized by a bromine atom, a methyl group, and a nitro group attached to a benzonitrile framework. The molecular formula is with a molecular weight of approximately 228.05 g/mol.

Synthesis Methods

The synthesis of 5-Bromo-2-methyl-3-nitrobenzonitrile typically involves several steps, including nitration and bromination reactions. A common synthetic route involves:

- Nitration : The starting material, 2-methylbenzonitrile, is nitrated using concentrated nitric acid and sulfuric acid to introduce the nitro group.

- Bromination : The resulting nitro compound is then brominated using bromine or a bromine source in an appropriate solvent.

The overall yield of this synthesis can vary but is often reported around 70-80% under optimized conditions .

Biological Activity

5-Bromo-2-methyl-3-nitrobenzonitrile exhibits a range of biological activities, primarily attributed to the presence of the nitro group, which is known to enhance antimicrobial and antitumor properties.

Antimicrobial Activity

Nitro compounds are recognized for their antimicrobial efficacy. The mechanism involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cellular damage and death. Research has shown that similar nitro compounds demonstrate significant activity against various pathogens including bacteria and protozoa .

Table 1: Antimicrobial Efficacy of Nitro Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Metronidazole | 8 | Helicobacter pylori |

| 5-Nitrophenylboronic acid | 4 | Escherichia coli |

| 5-Bromo-2-methyl-3-nitrobenzonitrile | TBD | Staphylococcus aureus |

Antitumor Activity

The nitro group in compounds like 5-Bromo-2-methyl-3-nitrobenzonitrile is also linked to antitumor effects. Studies suggest that nitro-substituted benzonitriles can inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Case Study: Antitumor Activity

In a study evaluating the antitumor effects of various nitro compounds, 5-bromo derivatives were shown to significantly inhibit the growth of human cancer cell lines, with IC50 values indicating potent activity compared to control groups .

The biological activity of 5-Bromo-2-methyl-3-nitrobenzonitrile can be attributed to several mechanisms:

- DNA Interaction : Reactive intermediates formed from the reduction of the nitro group can bind covalently to DNA, causing strand breaks and mutations.

- Reactive Oxygen Species (ROS) Production : Nitro compounds can generate ROS upon reduction, leading to oxidative stress in cells.

- Enzyme Inhibition : Some studies indicate that nitro compounds may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.